4,8-Dichloro-6-fluoroquinoline-3-carbonitrile
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Overview
Description
4,8-Dichloro-6-fluoroquinoline-3-carbonitrile is a chemical compound with the molecular formula C10H3Cl2FN2 and a molecular weight of 241.05 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 4,8-Dichloro-6-fluoroquinoline-3-carbonitrile involves several steps, typically starting with the appropriate quinoline precursor. The synthetic route often includes halogenation reactions to introduce the chlorine and fluorine atoms at the desired positions on the quinoline ring. Specific reaction conditions, such as the choice of solvents, temperature, and catalysts, can vary depending on the desired yield and purity of the final product .
Chemical Reactions Analysis
4,8-Dichloro-6-fluoroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
4,8-Dichloro-6-fluoroquinoline-3-carbonitrile is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical research to study its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,8-Dichloro-6-fluoroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
4,8-Dichloro-6-fluoroquinoline-3-carbonitrile can be compared with other quinoline derivatives, such as:
3,4-Dichloro-8-fluoroquinoline: Similar in structure but with different substitution patterns.
Other Halogenated Quinolines: Compounds with different halogen atoms or positions, which can exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
4,8-dichloro-6-fluoroquinoline-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl2FN2/c11-8-2-6(13)1-7-9(12)5(3-14)4-15-10(7)8/h1-2,4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIUAFLBTRKHFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NC=C(C(=C21)Cl)C#N)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl2FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.